In-depth Technical Guide: 5-Methyl-1H-pyrrolo[2,3-c]pyridine
In-depth Technical Guide: 5-Methyl-1H-pyrrolo[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry. This document details its chemical and physical properties, provides insights into its synthesis, and explores its potential therapeutic applications, particularly in the context of epigenetic regulation.
Core Compound Identification and Properties
5-Methyl-1H-pyrrolo[2,3-c]pyridine, also known as 5-methyl-6-azaindole, is a bicyclic aromatic compound. Its structure consists of a pyrrole ring fused to a pyridine ring, with a methyl group substituted at the 5-position.
Table 1: Chemical and Physical Properties of 5-Methyl-1H-pyrrolo[2,3-c]pyridine
| Property | Value | Source |
| CAS Number | 1260381-52-9 | [1] |
| Molecular Formula | C₈H₈N₂ | [2] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| Boiling Point | 288.7±20.0 °C (Predicted) | [4] |
| Storage | Sealed in dry, room temperature | [2] |
| SMILES Code | CC1=CC2=C(NC=C2)C=N1 | [2] |
Note: Some physical properties are predicted and should be confirmed experimentally.
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of 6-Azaindoles:
This protocol is based on the synthesis of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles from 3-amino-4-methylpyridines and can be adapted for the synthesis of other derivatives.
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Starting Materials: A 3-amino-4-methylpyridine derivative.
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Reagent: Trifluoroacetic anhydride (TFAA) or other suitable C1-bielectrophiles.
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Procedure:
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The 3-amino-4-methylpyridine is treated with trifluoroacetic anhydride.
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The reaction proceeds as a one-pot, scalable, and metal-free synthesis.
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The reaction is regioselective and does not require a catalyst.
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A water workup leads to the hydrolysis of acylated fragments, yielding the final 6-azaindole product.[5]
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Researchers can adapt this methodology by utilizing a 3-amino-4,5-dimethylpyridine precursor to introduce the desired methyl group at the 5-position of the resulting 1H-pyrrolo[2,3-c]pyridine core.
Biological Activity and Therapeutic Potential
The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Of particular significance is the recent discovery of pyrrolo[2,3-c]pyridines as a novel class of potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1).[6][7][8][9][10]
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and dimethylated histone 3 lysine 4 (H3K4) and histone 3 lysine 9 (H3K9).[6] Dysregulation of LSD1 is implicated in the progression of various human cancers, making it a promising therapeutic target.[6][7]
While studies have not yet specifically reported on the 5-methyl derivative, the broader class of pyrrolo[2,3-c]pyridines has shown significant promise. For instance, a lead compound from this class, designated as 46 (LSD1-UM-109) , exhibited an IC₅₀ value of 3.1 nM in inhibiting LSD1 enzymatic activity and demonstrated potent inhibition of cell growth in acute leukemia and small-cell lung cancer cell lines.[6][9]
The exploration of 5-Methyl-1H-pyrrolo[2,3-c]pyridine and its derivatives as LSD1 inhibitors could be a promising avenue for the development of novel cancer therapeutics.
Signaling Pathways and Experimental Workflows
The primary signaling pathway associated with the pyrrolo[2,3-c]pyridine scaffold, based on current research, is the inhibition of the epigenetic regulator LSD1. This inhibition has downstream effects on gene expression and can impact cancer cell proliferation and survival.
Below are diagrams illustrating the logical relationship of the pyrrolo[2,3-c]pyridine scaffold to LSD1 inhibition and a general experimental workflow for assessing the biological activity of these compounds.
Caption: LSD1 Inhibition by Pyrrolo[2,3-c]pyridines
Caption: Bioactivity Assessment Workflow
Spectroscopic Data
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¹H NMR: Expected signals would include aromatic protons from both the pyrrole and pyridine rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyrrole ring.
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¹³C NMR: Aromatic carbons and the methyl carbon would show characteristic shifts.
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IR Spectroscopy: Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic rings would be observed.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 132.16, with a fragmentation pattern characteristic of the pyrrolopyridine core.
Researchers are encouraged to perform their own spectroscopic analysis for confirmation.
Conclusion
5-Methyl-1H-pyrrolo[2,3-c]pyridine is a compound with significant potential in drug discovery, particularly as a scaffold for the development of LSD1 inhibitors. While specific experimental data for this particular derivative is still emerging, the broader class of pyrrolo[2,3-c]pyridines has demonstrated compelling biological activity. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the synthesis and therapeutic applications of this promising heterocyclic compound. Further investigation into the specific properties and biological targets of 5-Methyl-1H-pyrrolo[2,3-c]pyridine is warranted to fully elucidate its potential in drug development.
References
- 1. 1H-Pyrrolo[2,3-c]pyridine, 5-Methyl- | 1260381-52-9 [chemicalbook.com]
- 2. 1260381-52-9|5-Methyl-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 3. 5-Methyl-1H-pyrrolo 2,3-b pyridine AldrichCPR 824-52-2 [sigmaaldrich.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. rsc.org [rsc.org]
- 6. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. theraindx.com [theraindx.com]
- 9. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
